
5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide, also known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide exerts its therapeutic effects by binding to specific targets in cells, such as enzymes or receptors, and modulating their activity. For example, in cancer cells, 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide binds to a protein called heat shock protein 90 (HSP90), which is essential for the survival and proliferation of cancer cells. By inhibiting HSP90, 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide induces apoptosis and inhibits the growth of cancer cells. In neurodegenerative diseases, 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide binds to misfolded proteins such as tau and alpha-synuclein, which are implicated in the pathogenesis of these diseases. By inhibiting the aggregation of these proteins, 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide may prevent or delay the onset of neurodegeneration.
Biochemical and Physiological Effects:
5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects in cells and animal models. For example, in cancer cells, 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide inhibits the activity of HSP90, which leads to the degradation of client proteins that are essential for cancer cell survival and proliferation. In neurodegenerative diseases, 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide inhibits the aggregation of misfolded proteins, which reduces their toxicity and prevents the formation of toxic aggregates. In the immune system, 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide inhibits the production of inflammatory cytokines, which reduces inflammation and modulates immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for specific targets, which allows for precise modulation of cellular activity. However, 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide also has limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments and interpreting results.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide, including its potential therapeutic applications in other fields of medicine, such as infectious diseases and autoimmune disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide and to optimize its pharmacological properties, such as solubility and bioavailability. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide in humans, which may lead to the development of novel therapies for various diseases.
Synthesemethoden
5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate is then reacted with 3-chloro-4-fluoroaniline to form 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and immunology. In cancer research, 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurology, 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting the aggregation of misfolded proteins. In immunology, 5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide has been studied for its potential to modulate the immune system by inhibiting the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO2/c1-20-13-5-2-8(15)6-10(13)14(19)18-9-3-4-12(17)11(16)7-9/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUVBSAJNFNDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5704190.png)
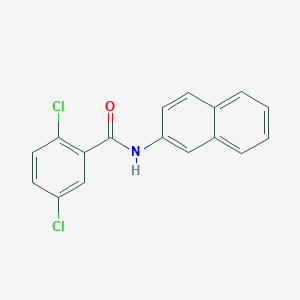
![5-{[3,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5704201.png)
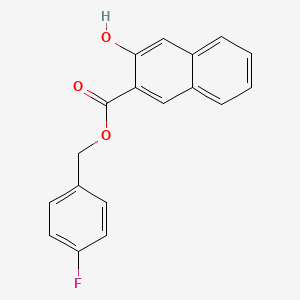
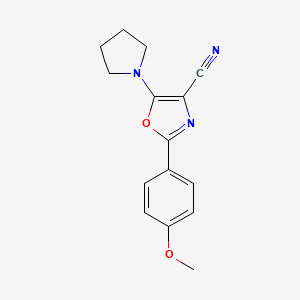
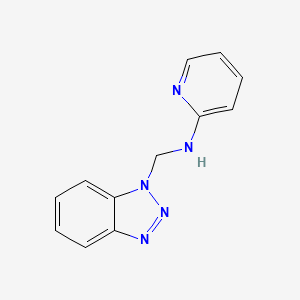
![N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5704230.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5704244.png)


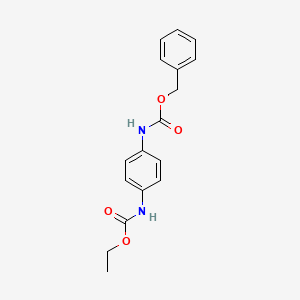

![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5704301.png)